molecular formula C19H31N3O B14155837 1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea CAS No. 137559-81-0

1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea

Cat. No.: B14155837
CAS No.: 137559-81-0
M. Wt: 317.5 g/mol
InChI Key: FYKHMVHCYSCVJG-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a prop-1-en-2-yl group, and a phenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with a phenylpropanol derivative under specific conditions to form the final urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted urea derivatives.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Dimethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
  • 1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}thiourea

Uniqueness

1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

137559-81-0

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

InChI

InChI=1S/C19H31N3O/c1-7-22(8-2)13-12-20-18(23)21-19(5,6)17-11-9-10-16(14-17)15(3)4/h9-11,14H,3,7-8,12-13H2,1-2,4-6H3,(H2,20,21,23)

InChI Key

FYKHMVHCYSCVJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)NC(C)(C)C1=CC=CC(=C1)C(=C)C

solubility

44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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